molecular formula C24H22N2O3S B14110546 1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14110546
M. Wt: 418.5 g/mol
InChI Key: XBXMBKALHHLSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a molecular formula of C24H22N2O3S and a molecular weight of 418.51. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers use it to study its interactions with various biological targets.

    Medicine: It serves as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (2E)-3-(2-methoxyphenyl)-2-phenylacrylate: This compound has a similar core structure but different functional groups.

    (2S)-1-{2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl}-2-(2-methoxy-2-oxoethyl)-3-oxopiperazin-1-ium: This compound also shares structural similarities but has different substituents. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties.

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H22N2O3S/c1-16-8-9-17(2)19(14-16)21(27)15-26-20-11-13-30-22(20)23(28)25(24(26)29)12-10-18-6-4-3-5-7-18/h3-9,11,13-14H,10,12,15H2,1-2H3

InChI Key

XBXMBKALHHLSGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)SC=C3

Origin of Product

United States

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